5-azidopentanoic acid N-hydroxysuccinimide ester
Overview
Description
N3-C4-NHS ester: is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is a reagent used in click chemistry, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Mechanism of Action
Target of Action
The primary targets of 5-azidopentanoic acid N-hydroxysuccinimide ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used as a reagent in bioconjugation chemistry, which involves the covalent binding of biomolecules together .
Mode of Action
The compound contains an azide group and a terminal NHS ester. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction allows the compound to bind to its targets and induce changes in their structure and function .
Biochemical Pathways
The compound plays a crucial role in bioconjugation chemistry, a process that involves the covalent binding of biomolecules together . It binds to the phosphate backbone of DNA and provides a site for the attachment of other molecules, such as fluorophores and other functional groups, to the DNA chain . This process can affect various biochemical pathways, leading to changes in the structure and function of the target molecules .
Result of Action
The result of the compound’s action is the formation of a stable triazole linkage with its target molecules . This can lead to changes in the structure and function of these molecules, potentially altering their biochemical activity . For example, in the context of DNA, the compound can provide a site for the attachment of other molecules to the DNA chain .
Biochemical Analysis
Biochemical Properties
2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
The effects of 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, it can affect the transcription of specific genes, thereby altering the cellular response to various stimuli .
Molecular Mechanism
At the molecular level, 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by specific enzymes, leading to the production of intermediate metabolites that can further participate in biochemical reactions. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- within cells and tissues are critical for its activity and function. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3-C4-NHS ester involves the reaction of an azide-containing compound with an N-hydroxysuccinimide ester. The reaction typically occurs in the presence of a base such as triethylamine, under mild conditions. The azide group is introduced through a nucleophilic substitution reaction, where a halogenated precursor is reacted with sodium azide .
Industrial Production Methods: Industrial production of N3-C4-NHS ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: N3-C4-NHS ester primarily undergoes click chemistry reactions, specifically:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of N3-C4-NHS ester reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne or bicyclononyne
Common Reagents and Conditions:
CuAAC: Copper (I) iodide or copper (II) sulfate with a reducing agent such as sodium ascorbate.
SPAAC: No catalyst required; reactions typically occur at room temperature
Major Products:
CuAAC: Formation of 1,2,3-triazole derivatives.
SPAAC: Formation of triazole rings without the need for a copper catalyst
Scientific Research Applications
Chemistry: N3-C4-NHS ester is widely used in the synthesis of antibody-drug conjugates (ADCs), which are crucial in targeted cancer therapy. It serves as a linker that connects the antibody to the cytotoxic drug, ensuring stability and specificity .
Biology: In biological research, N3-C4-NHS ester is used for labeling and tracking biomolecules. Its ability to undergo click chemistry reactions makes it a valuable tool for bioconjugation and imaging studies .
Medicine: In medicine, N3-C4-NHS ester is used in the development of targeted drug delivery systems. Its role in ADCs allows for the precise delivery of therapeutic agents to cancer cells, minimizing side effects and improving treatment efficacy .
Industry: In the industrial sector, N3-C4-NHS ester is used in the production of diagnostic tools and biosensors. Its ability to form stable conjugates with various biomolecules makes it an essential component in the development of advanced diagnostic technologies .
Comparison with Similar Compounds
N3-C2-NHS ester: Similar to N3-C4-NHS ester but with a shorter carbon chain.
N3-C6-NHS ester: Similar to N3-C4-NHS ester but with a longer carbon chain.
Uniqueness: N3-C4-NHS ester is unique due to its optimal carbon chain length, which provides a balance between reactivity and stability. This makes it particularly suitable for use in the synthesis of antibody-drug conjugates and other bioconjugation applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-azidopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O4/c10-12-11-6-2-1-3-9(16)17-13-7(14)4-5-8(13)15/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHPYOOVTLZAOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456258 | |
Record name | 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478801-48-8 | |
Record name | 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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